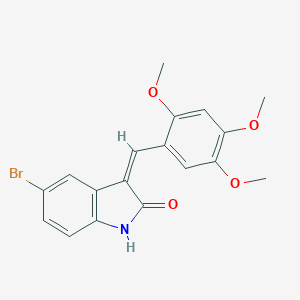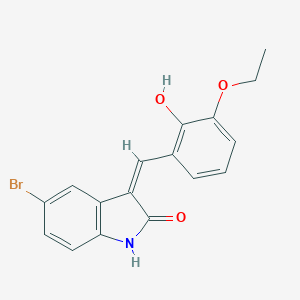![molecular formula C25H26N4O5S B307975 2-Ethoxy-4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate](/img/structure/B307975.png)
2-Ethoxy-4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoxazepines and is known for its ability to modulate various biological pathways.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate is not fully understood. However, it is believed to modulate various biological pathways such as the NF-κB signaling pathway, which is involved in inflammation and cancer. The compound has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Ethoxy-4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate in lab experiments is its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for research on 2-Ethoxy-4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its availability and reduce its cost. Additionally, research can be conducted to evaluate its efficacy in treating other diseases such as autoimmune disorders and viral infections.
Métodos De Síntesis
The synthesis of 2-Ethoxy-4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate involves several steps. The starting material is 2-ethoxy-4-aminophenol, which is reacted with 3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with propionic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
2-Ethoxy-4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been tested in vitro and in vivo for its efficacy in treating various diseases such as cancer, arthritis, and bacterial infections.
Propiedades
Fórmula molecular |
C25H26N4O5S |
|---|---|
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
[2-ethoxy-4-(3-methylsulfanyl-7-propanoyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenyl] propanoate |
InChI |
InChI=1S/C25H26N4O5S/c1-5-20(30)29-17-11-9-8-10-16(17)22-23(26-25(35-4)28-27-22)34-24(29)15-12-13-18(33-21(31)6-2)19(14-15)32-7-3/h8-14,24H,5-7H2,1-4H3 |
Clave InChI |
YRJXECMRTDZPGB-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C=C4)OC(=O)CC)OCC |
SMILES canónico |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C=C4)OC(=O)CC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3Z)-3-[4-(benzyloxy)-3-methoxybenzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B307894.png)
![(5Z)-2-(4-fluoroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307895.png)



![3-(2-Methylphenyl)-2-[(2-methylphenyl)imino]-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B307899.png)
![6-(2,3-Dichlorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307904.png)

![6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307907.png)
![2-Methoxy-6-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307910.png)
![6-{4-Chloro-3-nitrophenyl}-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307912.png)
![N-[2-(2,5-dimethoxyphenyl)-1-({2-[(5-methyl-2-thienyl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B307914.png)
![6-(4-Methoxy-3-methylphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307915.png)